molecular formula C8H14O2 B14813036 (S)-3-Cyclopropylpentanoic acid

(S)-3-Cyclopropylpentanoic acid

Cat. No.: B14813036
M. Wt: 142.20 g/mol
InChI Key: SBEZEGHEYTZTMU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Cyclopropylpentanoic acid is an organic compound characterized by a cyclopropyl group attached to the third carbon of a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-cyclopropylpentanoic acid typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to insert a methylene group into an alkene, forming the cyclopropane ring . Another approach involves the use of diazomethane in the presence of a catalyst to achieve the cyclopropanation .

Industrial Production Methods: Industrial production of (3S)-3-cyclopropylpentanoic acid may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Cyclopropylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(3S)-3-Cyclopropylpentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-cyclopropylpentanoic acid involves its interaction with molecular targets and pathways. The cyclopropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to modulation of biochemical pathways, making it a valuable tool in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

  • Cyclopropylacetic acid
  • Cyclopropylpropanoic acid
  • Cyclopropylbutanoic acid

Comparison: Compared to these similar compounds, (3S)-3-cyclopropylpentanoic acid has a longer carbon chain, which can affect its physical and chemical properties.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(3S)-3-cyclopropylpentanoic acid

InChI

InChI=1S/C8H14O2/c1-2-6(5-8(9)10)7-3-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

SBEZEGHEYTZTMU-LURJTMIESA-N

Isomeric SMILES

CC[C@@H](CC(=O)O)C1CC1

Canonical SMILES

CCC(CC(=O)O)C1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.